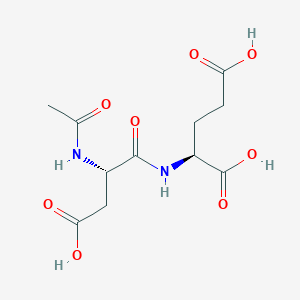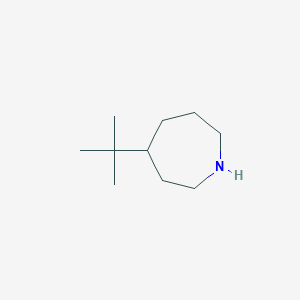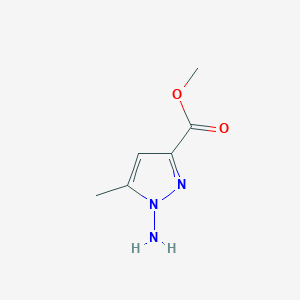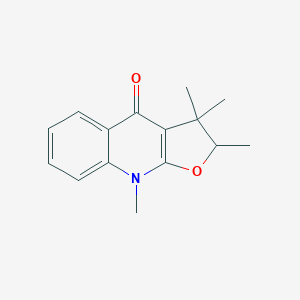
Spaglumsäure
Übersicht
Beschreibung
Spaglumsäure ist ein β-Aspartyl-Isoform von N-Acetyl-l-Aspartylglutamat, einem natürlich vorkommenden Neurotransmitter. Sie wird vor allem bei allergischen Augenkrankheiten eingesetzt, da sie Mastzellen stabilisieren kann . This compound ist auch für ihre neuroprotektiven und entzündungshemmenden Eigenschaften bekannt .
Herstellungsmethoden
This compound kann über verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Kondensation von N-Acetyl-l-Asparaginsäure mit l-Glutaminsäure unter spezifischen Reaktionsbedingungen . Industrielle Produktionsmethoden verwenden typischerweise Magnesium- oder Natriumsalze von N-Acetyl-l-Aspartylglutamat .
Wissenschaftliche Forschungsanwendungen
Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a neurotransmitter and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .
Mode of Action
Spaglumic acid functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .
In addition, spaglumic acid acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, spaglumic acid helps regulate glutamate levels, mitigating excitotoxicity .
Biochemical Pathways
The action of spaglumic acid affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .
Moreover, by stabilizing mast cells, spaglumic acid inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .
Pharmacokinetics
For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, spaglumic acid is often administered as eye drops, allowing for direct delivery to the target site .
Result of Action
The dual action of spaglumic acid—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .
Action Environment
The administration of spaglumic acid is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .
Biochemische Analyse
Biochemical Properties
Spaglumic acid plays a significant role in biochemical reactions. It interacts with mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine . Spaglumic acid blocks the release of histamine and other mediators by inhibiting mast cell degranulation .
Cellular Effects
Spaglumic acid has a profound impact on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby reducing the release of inflammatory mediators . This action can mitigate allergic responses in cells .
Molecular Mechanism
The molecular mechanism of Spaglumic acid involves its role as a mast cell stabilizer . It inhibits mast cell degranulation, a process that releases inflammatory mediators . This inhibition blocks the release of histamine and other mediators, thereby reducing allergic responses .
Temporal Effects in Laboratory Settings
It is known that Spaglumic acid’s effects as a mast cell stabilizer play a crucial role in allergic conditions .
Dosage Effects in Animal Models
It is known that Spaglumic acid is used in the treatment of allergic conditions, suggesting that its dosage would be adjusted based on the severity of the allergic response .
Metabolic Pathways
It is known that Spaglumic acid interacts with mast cells, suggesting that it may be involved in the metabolic pathways related to inflammation and allergic responses .
Transport and Distribution
Given its role as a mast cell stabilizer, it is likely that it is transported to areas where mast cells are present .
Subcellular Localization
Given its role as a mast cell stabilizer, it is likely that it is localized to areas where mast cells are present .
Vorbereitungsmethoden
Spaglumic acid can be synthesized through various chemical routes. One common method involves the condensation of N-Acetyl-l-aspartic acid with l-glutamic acid under specific reaction conditions . Industrial production methods typically involve the use of magnesium or sodium salts of N-Acetyl-l-aspartylglutamate .
Analyse Chemischer Reaktionen
Spaglumsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien eingesetzt.
Biologie: Wird auf ihre Rolle als Neurotransmitter und ihre Auswirkungen auf zelluläre Prozesse untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
This compound wirkt als Mastzellstabilisator, der die Freisetzung von Histamin und anderen entzündungsfördernden Mediatoren hemmt, indem er die Degranulation von Mastzellen verhindert . Sie moduliert auch Glutamatrezeptoren, insbesondere metabotrope Glutamatrezeptoren (mGluRs), die eine entscheidende Rolle bei der Neurotransmission und exzitatorischen Signalwegen im Gehirn spielen . Diese doppelte Wirkung hilft, den Glutamatspiegel zu regulieren und Entzündungen zu unterdrücken, was neuroprotektive Wirkungen liefert .
Vergleich Mit ähnlichen Verbindungen
Spaglumsäure ähnelt anderen Verbindungen wie N-Acetylaspartylglutaminsäure (NAAG) und Isothis compound. Sie ist einzigartig aufgrund ihres spezifischen β-Aspartyl-Isoforms und ihrer doppelten Wirkung sowohl als Mastzellstabilisator als auch als Modulator von Glutamatrezeptoren . Weitere ähnliche Verbindungen umfassen:
N-Acetylaspartylglutaminsäure (NAAG): Ein Dipeptid-Neurotransmitter mit ähnlichen neuroprotektiven Eigenschaften.
Isothis compound: Ein weiteres Isoform von N-Acetyl-l-Aspartylglutamat mit unterschiedlichen chemischen Eigenschaften.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVPGKGADVGKTG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |
| Record name | Isospaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3091535 | |
| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3106-85-2, 4910-46-7 | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isospaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | spaglumic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetyl-Asp-Glu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSPAGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?
A1: While the exact mechanism of action of Spaglumic acid is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []
Q2: How does Spaglumic acid compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?
A2: A comparative double-blind trial found that Spaglumic acid was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that Spaglumic acid and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []
Q3: Has Spaglumic acid been investigated for uses beyond allergic conjunctivitis?
A3: Yes, bioinformatics analyses suggest Spaglumic acid as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted Spaglumic acid as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []
Q4: What is the chemical structure of Spaglumic acid?
A4: Spaglumic acid comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of Spaglumic acid. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)
![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)




![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

